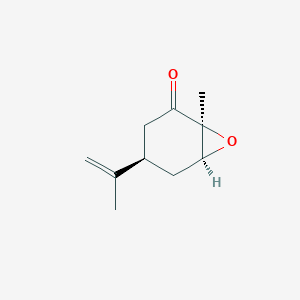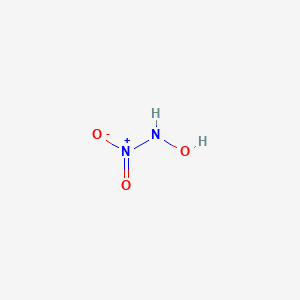
3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a benzyl group, a cyclohexyl group, and a hydroxy group attached to an isoindolinone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with cyclohexanone to form an intermediate, which is then cyclized to produce the isoindolinone core. The hydroxy group is introduced through a subsequent oxidation reaction. The reaction conditions often involve the use of organic solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solventless reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxy group.
Substitution: The benzyl and cyclohexyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group will yield a ketone, while reduction can produce a dehydroxylated isoindolinone .
Applications De Recherche Scientifique
3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand for various biological receptors, including dopamine receptors.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one involves its interaction with specific molecular targets. For instance, it has been shown to bind to dopamine receptors, modulating their activity and potentially offering therapeutic benefits in neurological conditions. The compound’s unique structure allows it to interact with the allosteric binding sites of these receptors, influencing their signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzyl-3-hydroxy-1-isoindolinone
- 3-Cyclohexyl-2-hydroxy-1-isoindolinone
- 3-Benzyl-2-cyclohexyl-1-isoindolinone
Uniqueness
3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one stands out due to its combined benzyl, cyclohexyl, and hydroxy groups, which confer unique chemical and biological properties. This combination allows for versatile chemical reactions and potential therapeutic applications that are not as prominent in its similar counterparts .
Propriétés
Formule moléculaire |
C21H23NO2 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
3-benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one |
InChI |
InChI=1S/C21H23NO2/c23-20-18-13-7-8-14-19(18)21(24,15-16-9-3-1-4-10-16)22(20)17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17,24H,2,5-6,11-12,15H2 |
Clé InChI |
SPHWHUUORWKFGS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O |
SMILES canonique |
C1CCC(CC1)N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B231842.png)

![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)



![dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-lambda5-phosphane](/img/structure/B231869.png)

![Disodium5-azido-2-[2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B231879.png)



![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)

